1-methyl-5-phenyl-1H-pyrazole hydrochloride
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Overview
Description
1-Methyl-5-phenyl-1H-pyrazole hydrochloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride can be synthesized through the condensation of 1,3-diketones with arylhydrazines. This reaction typically involves the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency . Another method involves the reaction of pyrazole with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to improve yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Bromine in an organic solvent for halogenation.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-Methyl-5-phenyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-5-pyrazolone
- 1-Methyl-5-hydroxy-1H-pyrazole
- 1-Methyl-1H-pyrazol-5-ol
Comparison: 1-Methyl-5-phenyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
2551120-02-4 |
---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
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